REACTION_SMILES
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[CH3:1][S:2]([CH3:3])=[O:4].[CH3:21][CH2:22][N:23]([CH2:24][CH3:25])[CH2:26][CH3:27].[Cl:29][CH2:30][Cl:31].[F:5][c:6]1[cH:7][cH:8][c:9]([CH2:12][N:13]2[CH2:14][CH2:15][CH:16]([CH2:19][OH:20])[CH2:17][CH2:18]2)[cH:10][cH:11]1.[OH2:28]>>[F:5][c:6]1[cH:7][cH:8][c:9]([CH2:12][N:13]2[CH2:14][CH2:15][CH:16]([CH:19]=[O:20])[CH2:17][CH2:18]2)[cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCC1CCN(Cc2ccc(F)cc2)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=CC1CCN(Cc2ccc(F)cc2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |